2-Isopropoxy-4-(methoxymethoxy)benzaldehyde
Description
2-Isopropoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C12H16O4. It is a benzaldehyde derivative, characterized by the presence of isopropoxy and methoxymethoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
4-(methoxymethoxy)-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)16-12-6-11(15-8-14-3)5-4-10(12)7-13/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUQNQQCPPCOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OCOC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-(methoxymethoxy)benzaldehyde typically involves the reaction of 2-hydroxy-4-(methoxymethoxy)benzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: 2-Isopropoxy-4-(methoxymethoxy)benzoic acid.
Reduction: 2-Isopropoxy-4-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropoxy-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-(methoxymethoxy)benzaldehyde depends on the specific application and the target molecule. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. The aldehyde group is particularly reactive and can form covalent bonds with nucleophiles, while the isopropoxy and methoxymethoxy groups influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxybenzaldehyde
- 4-Methoxymethoxybenzaldehyde
- 2-Methoxy-4-(methoxymethoxy)benzaldehyde
Uniqueness
2-Isopropoxy-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both isopropoxy and methoxymethoxy groups, which confer distinct chemical properties
Biological Activity
2-Isopropoxy-4-(methoxymethoxy)benzaldehyde, a compound with the chemical formula C12H16O4 and CAS number 1165713-38-1, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound can be analyzed through its functional groups:
- Isopropoxy group : Contributes to lipophilicity and potential interactions with biological membranes.
- Methoxymethoxy group : May enhance solubility and stability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against several cancer cell lines.
- Antimicrobial Activity : Potential effectiveness against specific bacterial strains.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar to other benzaldehyde derivatives, it may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, leading to programmed cell death in malignant cells.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB231 (Breast) | 5.0 | Induction of apoptosis |
| HCT116 (Colon) | 3.5 | Cell cycle arrest in G2/M phase |
| K562 (Leukemia) | 4.0 | Inhibition of tubulin polymerization |
Antimicrobial Activity
In vitro studies have shown that the compound exhibits antimicrobial properties against specific strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation markers in animal models, suggesting a potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
